

DMS-612: A Bifunctional Alkylating Agent with Preferential Activity Against Renal Cell Carcinoma

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Compound of Interest

Compound Name: DMS-612

Cat. No.: B1219195

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Benzaldehyde dimethane sulfonate (**DMS-612**, NSC 281612) is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical interest due to its unique activity profile, particularly against renal cell carcinoma (RCC).[1] Unlike traditional alkylating agents such as chlorambucil, busulfan, and melphalan, **DMS-612** exhibits a distinct pattern of cytotoxicity in the National Cancer Institute's 60-cell line (NCI-60) screen, highlighting its potential as a targeted therapeutic.[1] This technical guide provides a comprehensive overview of **DMS-612**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Concepts

Chemical Structure and Properties: **DMS-612**, chemically named 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde, is a dimethane sulfonate derivative. Its structure facilitates the alkylation of nucleophilic sites on macromolecules, most notably DNA.

Mechanism of Action: As a bifunctional alkylating agent, **DMS-612** is designed to form covalent bonds with two distinct sites on DNA. This can lead to the formation of interstrand or intrastrand cross-links, which physically obstruct DNA replication and transcription.[2] This damage triggers

cellular DNA damage response (DDR) pathways, ultimately leading to cell cycle arrest and apoptosis.[3]

DMS-612 is a prodrug that is rapidly metabolized in the body. One of the key metabolic steps is the conversion of the benzaldehyde moiety to a benzoic acid analog (BA), which is a primary enzymatic metabolite and a putative active alkylating agent.[1]

Preclinical Data

In Vitro Cytotoxicity

DMS-612 has shown preferential cytotoxicity against renal cell carcinoma cell lines in the NCI-60 screen. The following table summarizes the 50% growth inhibition (GI50) values for **DMS-612** (NSC 281612) against a selection of human cancer cell lines from the NCI-60 panel.

Cell Line	Cancer Type	GI50 (μM)
Renal Cancer		
786-0	Renal	1.26
A498	Renal	1.58
ACHN	Renal	2.51
CAKI-1	Renal	1.99
RXF 393	Renal	1.78
SN12C	Renal	1.41
TK-10	Renal	2.24
UO-31	Renal	1.12
Non-Small Cell Lung Cancer		
NCI-H226	Lung	3.16
NCI-H460	Lung	2.82
NCI-H522	Lung	3.98
Colon Cancer		
COLO 205	Colon	2.51
HCT-116	Colon	3.16
HT29	Colon	3.98
Breast Cancer		
MCF7	Breast	2.51
MDA-MB-231	Breast	3.16
Ovarian Cancer		
OVCAR-3	Ovarian	2.82
OVCAR-5	Ovarian	3.16

Leukemia		
CCRF-CEM	Leukemia	1.99
K-562	Leukemia	2.24

Note: Data is representative and compiled from publicly available NCI-60 database information for NSC 281612. Actual values may vary between experiments.

Preclinical Toxicology

Toxicology studies in rats and beagle dogs identified the primary dose-limiting toxicities as hematologic (leukopenia, thrombocytopenia, and reduced reticulocyte counts) and gastrointestinal (diarrhea and nausea/vomiting).

Species	Dosing Schedule	Maximum Tolerated Dose (MTD)
Fischer 344 Rats	Weekly x 3	12 - 24 mg/m ² /dose (2 - 4 mg/kg/dose)
Beagle Dogs	Weekly x 3	> 30 mg/m ² /dose (1.5 mg/kg/dose)

Clinical Data

A Phase I first-in-human study of **DMS-612** was conducted in patients with advanced solid malignancies.

Study Design and Results

Parameter	Details
Dosing Schedule	10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.
Dose Levels Studied	1.5 mg/m ² to 12 mg/m ² .
Dose-Limiting Toxicities (DLTs)	Grade 4 neutropenia and prolonged Grade 3 thrombocytopenia were observed at 12 mg/m ² .
Maximum Tolerated Dose (MTD)	9 mg/m ² .
Tumor Responses	Confirmed partial responses were observed in one patient with renal cell carcinoma and one patient with cervical cancer, both at the MTD of 9 mg/m ² . [1]

Pharmacokinetics

DMS-612 is rapidly cleared from the plasma, with the parent drug being detected only at very early time points post-infusion. The primary active metabolite, a benzoic acid analog (BA), has a longer plasma half-life, suggesting sustained generation from tissue-distributed **DMS-612**.[\[1\]](#)

Analyte	C _{max} (approx.)	Plasma Half-life
DMS-612	Not readily quantifiable	Extremely short
BA (metabolite)	~4,000 ng/mL (at 12 mg/m ²)	Several-fold longer than in vitro

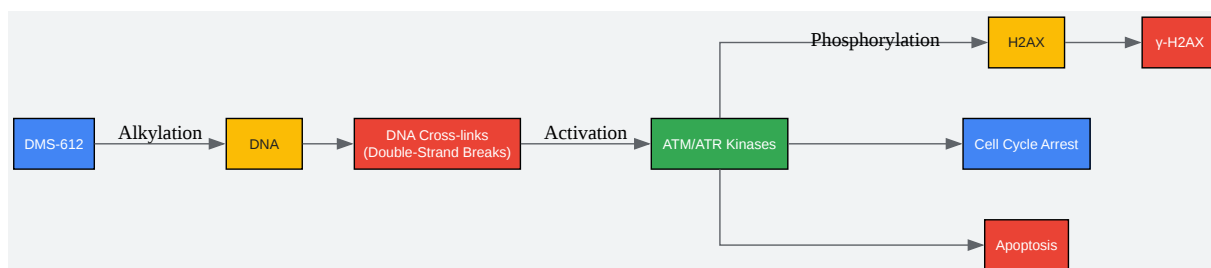
Signaling Pathways and Mechanisms of Action

DMS-612 exerts its anticancer effects through the induction of DNA damage, leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Pathway

As a bifunctional alkylating agent, **DMS-612** induces DNA cross-links, which are recognized by the cell's DNA damage surveillance machinery. This activates a complex signaling cascade

known as the DNA Damage Response (DDR). A key event in the DDR is the phosphorylation of the histone variant H2AX to form γ -H2AX, which serves as a biomarker for DNA double-strand breaks.[1]

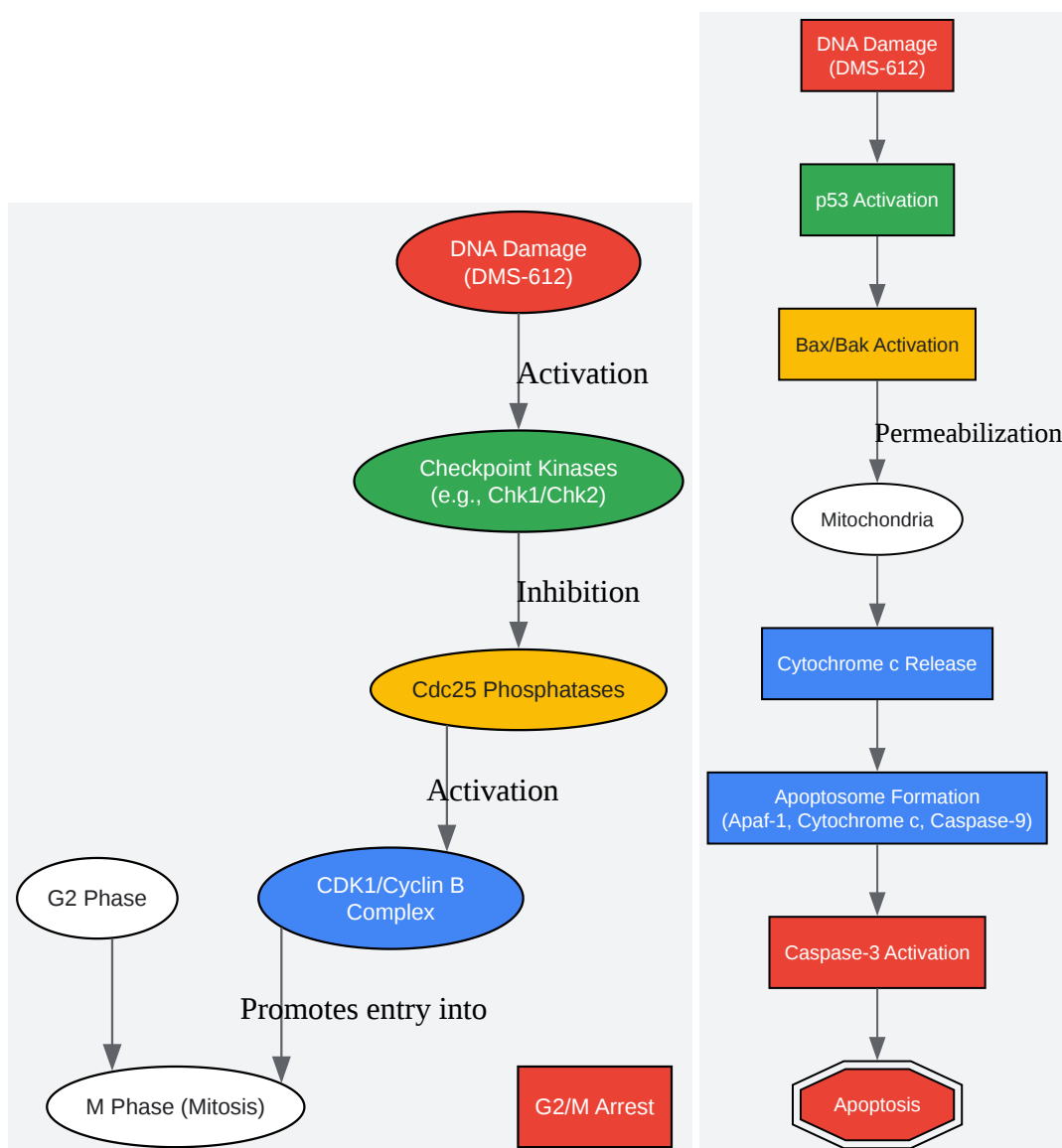


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DMS-612 induced DNA Damage Response Pathway.

Cell Cycle Arrest

In vitro studies have shown that **DMS-612** treatment leads to cell cycle arrest at the G2/M and S phases.[1] This is a common consequence of DNA damage, preventing cells with compromised genomes from proceeding through mitosis. The arrest is mediated by checkpoint kinases that are activated by the DDR pathway.



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